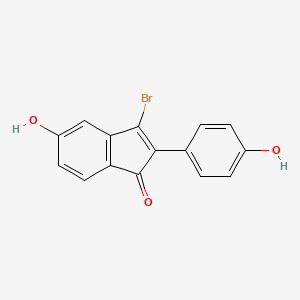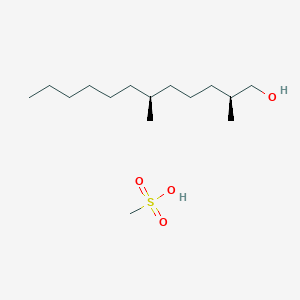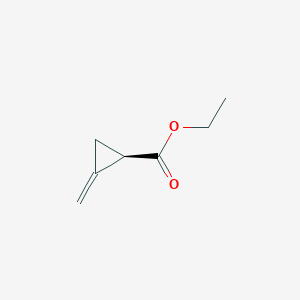![molecular formula C18H24N4 B12581542 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane CAS No. 306971-02-8](/img/structure/B12581542.png)
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane is a heterocyclic compound that features two pyridine rings attached to a diazocane backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of both nitrogen atoms in the pyridine rings and the diazocane backbone allows for versatile coordination modes, making it a valuable compound for various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane typically involves the reaction of pyridine-2-carboxaldehyde with a diamine, such as 1,5-diaminopentane, under specific conditions. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, resulting in a wide range of derivatives.
科学的研究の応用
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane has several scientific research applications, including:
Coordination Chemistry:
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: Metal complexes of this compound are explored for their luminescent properties and potential use in optoelectronic devices.
Catalysis: The compound is used in the development of catalysts for various organic transformations, including hydrogenation and carbonylation reactions.
作用機序
The mechanism of action of 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazocane backbone can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The specific molecular targets and pathways involved depend on the metal ion and the type of reaction being catalyzed.
類似化合物との比較
Similar Compounds
1,2-Bis[(pyridin-2-yl)methyl]ethane: Similar to 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane but with an ethane backbone instead of a diazocane backbone.
1,4-Bis[(pyridin-2-yl)methyl]butane: Features a butane backbone, offering different coordination properties.
1,3-Bis[(pyridin-2-yl)methyl]propane: Contains a propane backbone, providing a different spatial arrangement for coordination.
Uniqueness
This compound is unique due to its diazocane backbone, which provides a flexible yet stable framework for coordination with metal ions. This flexibility allows for the formation of a wide range of metal complexes with diverse geometries and properties, making it a valuable compound for various applications in chemistry and materials science.
特性
CAS番号 |
306971-02-8 |
|---|---|
分子式 |
C18H24N4 |
分子量 |
296.4 g/mol |
IUPAC名 |
1,5-bis(pyridin-2-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C18H24N4/c1-3-9-19-17(7-1)15-21-11-5-13-22(14-6-12-21)16-18-8-2-4-10-20-18/h1-4,7-10H,5-6,11-16H2 |
InChIキー |
HDSHPGCCPDIDTD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCCN(C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)

![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)

![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)

![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
